molecular formula C13H12ClN5S B2670515 7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1058496-49-3

7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2670515
CAS No.: 1058496-49-3
M. Wt: 305.78
InChI Key: JJAXBPFAVURIGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a compound that belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system bearing an exocyclic sulfur atom . They have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .


Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a triazolopyrimidine core, which is a type of heterocyclic compound. This core is substituted at various positions by different functional groups, including a 2-chlorobenzylthio group and an ethyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be influenced by the presence of the triazolopyrimidine core and the various substituents. For instance, the presence of the 2-chlorobenzylthio group may provide additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

Scientific Research Applications

Antitumor Activity

Research into triazolopyrimidines, including compounds structurally related to 7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine, has demonstrated their potential in cancer treatment. The synthesis and evaluation of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide incorporating thiazolidinone moiety have shown inhibitory effects on a range of cancer cell lines, indicating a promising avenue for antitumor drug development (Hafez & El-Gazzar, 2009).

Tuberculostatic Activity

Structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate have been synthesized and evaluated for their tuberculostatic activity. This research contributes to the ongoing search for new, effective antituberculous agents, showing the compound's relevance in addressing tuberculosis (Titova et al., 2019).

Antimicrobial Evaluation

Further studies have explored the antimicrobial properties of thienopyrimidine derivatives, highlighting the broad application of triazolopyrimidine derivatives in developing new antimicrobial agents. Some derivatives exhibited pronounced antimicrobial activity, underscoring their potential in combating infectious diseases (Bhuiyan et al., 2006).

Affinity Toward Adenosine Receptors

Research into novel 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines has identified compounds with high affinity and selectivity for the A1 adenosine receptor subtype. This discovery opens up new possibilities for the development of therapies targeting cardiovascular diseases, neurological disorders, and other conditions mediated by adenosine receptors (Betti et al., 1998).

Mechanism of Action

While the exact mechanism of action of “7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is not specified in the retrieved papers, compounds with similar structures have been found to exhibit various biological activities. For instance, some triazolopyrimidine derivatives have been found to inhibit the proliferation of cancer cells, possibly through the induction of apoptosis via the mitochondrial pathway .

Properties

IUPAC Name

7-[(2-chlorophenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5S/c1-2-19-12-11(17-18-19)13(16-8-15-12)20-7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAXBPFAVURIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC3=CC=CC=C3Cl)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.